molecular formula C38H30N16O4 B11115186 Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone

Cat. No.: B11115186
M. Wt: 774.7 g/mol
InChI Key: AELGACRLYZXMFE-DBMXBCQFSA-N
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Description

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps, starting with the preparation of terephthalaldehyde. Terephthalaldehyde can be synthesized from p-xylene through a two-step process involving bromination and subsequent reaction with sulfuric acid . The final compound is obtained by reacting terephthalaldehyde with appropriate aniline and triazine derivatives under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone involves its ability to form stable complexes with various molecules. The triazine and aniline groups facilitate interactions with molecular targets, leading to changes in chemical and physical properties. These interactions can affect molecular pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone is unique due to its complex structure, which provides multiple sites for chemical interactions. This makes it more versatile and potentially more effective in various applications compared to simpler compounds.

Properties

Molecular Formula

C38H30N16O4

Molecular Weight

774.7 g/mol

IUPAC Name

2-N-[(E)-[4-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C38H30N16O4/c55-53(56)31-19-15-29(16-20-31)43-35-45-33(41-27-7-3-1-4-8-27)47-37(49-35)51-39-23-25-11-13-26(14-12-25)24-40-52-38-48-34(42-28-9-5-2-6-10-28)46-36(50-38)44-30-17-21-32(22-18-30)54(57)58/h1-24H,(H3,41,43,45,47,49,51)(H3,42,44,46,48,50,52)/b39-23+,40-24+

InChI Key

AELGACRLYZXMFE-DBMXBCQFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C6)NC7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C6)NC7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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